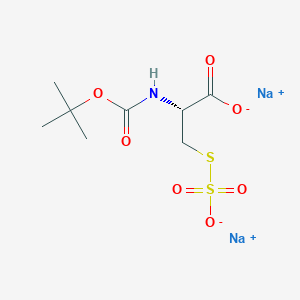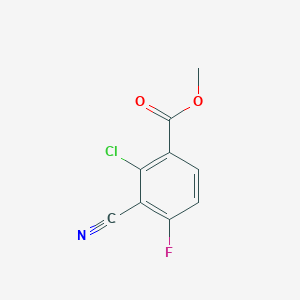
Methyl 2-chloro-3-cyano-4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-3-cyano-4-fluorobenzoate is an organic compound with the molecular formula C9H5ClFNO2. It is a derivative of benzoic acid and is characterized by the presence of chlorine, cyano, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-3-cyano-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-cyano-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted benzoates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
Methyl 2-chloro-3-cyano-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-chloro-3-cyano-4-fluorobenzoate involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as cyano and fluorine can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Methyl 2-chloro-3-cyano-4-fluorobenzoate can be compared with other similar compounds such as:
- Methyl 2-chloro-4-fluorobenzoate
- Methyl 3-chloro-4-cyano-2-fluorobenzoate
- Methyl 2-fluorobenzoate
Uniqueness: The unique combination of chlorine, cyano, and fluorine substituents on the benzene ring of this compound imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C9H5ClFNO2 |
|---|---|
分子量 |
213.59 g/mol |
IUPAC名 |
methyl 2-chloro-3-cyano-4-fluorobenzoate |
InChI |
InChI=1S/C9H5ClFNO2/c1-14-9(13)5-2-3-7(11)6(4-12)8(5)10/h2-3H,1H3 |
InChIキー |
KSORTBCUHVAMLL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C=C1)F)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


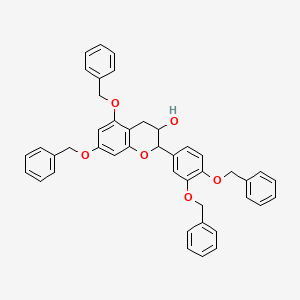
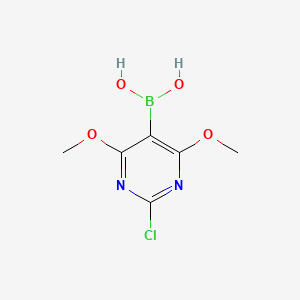
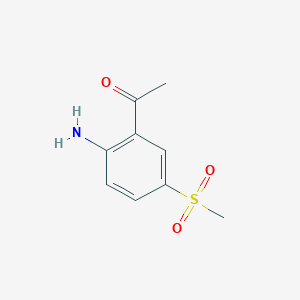




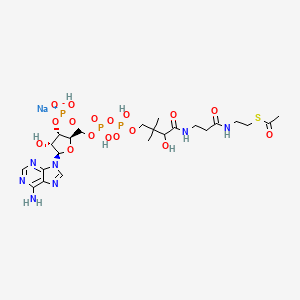
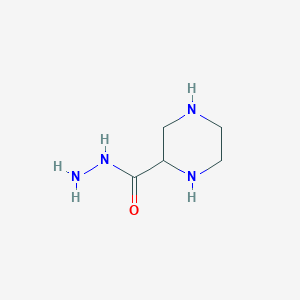

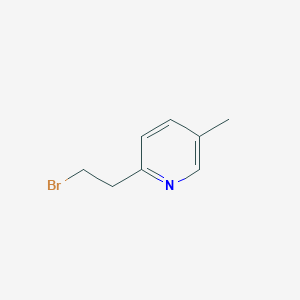
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)

